(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with a bromine atom, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of Piperidine Derivative: The piperidine ring is functionalized with a thiophene group through a nucleophilic substitution reaction.
Coupling Reaction: The brominated furan and the thiophene-substituted piperidine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological pathways involving furan and thiophene derivatives.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(4-(pyridin-2-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
(5-Chlorofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom on the furan ring.
(5-Bromofuran-2-yl)(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of the brominated furan ring and the thiophene-substituted piperidine ring. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in the development of novel pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-4-3-11(18-13)14(17)16-7-5-10(6-8-16)12-2-1-9-19-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFJBYUZIXNYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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